6-amino-1,4-oxazepan-5-one hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

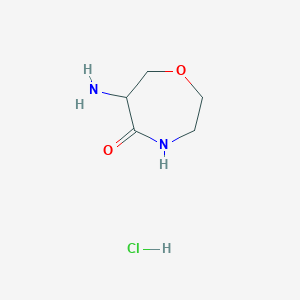

6-amino-1,4-oxazepan-5-one hydrochloride is a chemical compound with the molecular formula C5H11ClN2O2 and a molecular weight of 166.61 g/mol It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,4-oxazepan-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazepane ring. The hydrochloride salt is then formed by treating the oxazepane derivative with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

化学反应分析

Nucleophilic Reactions at the Amine Group

The primary amine (-NH<sub>2</sub>) undergoes substitution and acylation reactions under standard conditions:

For example, N-methylation using methyl iodide in the presence of a base yields N-methyl-6-amino-1,4-oxazepan-5-one , which demonstrated anticonvulsant activity in rodent models .

Reactivity of the Lactam Carbonyl Group

The ketone (C=O) participates in nucleophilic additions and reductions:

| Reaction Type | Conditions | Products/Outcome | Reference |

|---|---|---|---|

| Reduction | LiAlH<sub>4</sub>, THF | 6-Amino-1,4-oxazepan-5-ol | |

| Grignard Addition | RMgX (R = aryl/alkyl), dry ether | Tertiary alcohol derivatives |

In one study, reduction with LiAlH<sub>4</sub> converted the ketone to a secondary alcohol, enabling further functionalization of the oxazepane ring .

Ring-Opening and Cyclization Reactions

The oxazepane ring’s stability under acidic/basic conditions enables controlled ring-opening:

| Reaction Type | Conditions | Products/Outcome | Reference |

|---|---|---|---|

| Acid Hydrolysis | HCl (conc.), reflux | Linear amino acid derivative | |

| Base-Induced | NaOH, H<sub>2</sub>O/EtOH | Ring-opened intermediates for cross-coupling |

Hydrolysis under acidic conditions cleaves the lactam bond, yielding a linear γ-amino acid derivative .

Stereochemical Transformations

The (S)-configuration at C6 influences reaction outcomes:

-

Epimerization : Prolonged heating in polar solvents (e.g., DMF) induces partial racemization .

-

Enzymatic Resolution : Lipases selectively modify enantiomers for asymmetric synthesis .

Synthetic Challenges and Solutions

Key hurdles in functionalization include:

-

Low Reactivity of the Lactam : Requires activation via Lewis acids (e.g., BF<sub>3</sub>·OEt<sub>2</sub>) .

-

Side Reactions : Competing acylation at the oxygen atom mitigated by bulky protecting groups .

Comparative Reactivity with Analogues

The hydrochloride salt’s reactivity differs from neutral lactams:

| Property | 6-Amino-1,4-oxazepan-5-one HCl | 1,4-Oxazepan-5-one |

|---|---|---|

| Solubility | High in polar solvents | Moderate in CH<sub>2</sub>Cl<sub>2</sub> |

| Amine Reactivity | Enhanced due to protonation | Requires deprotection |

科学研究应用

6-amino-1,4-oxazepan-5-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 6-amino-1,4-oxazepan-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxazepane ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application .

相似化合物的比较

Similar Compounds

1,4-oxazepan-6-one hydrochloride: A similar compound with a different substitution pattern on the oxazepane ring.

1,4-oxazepan-5-one: The parent compound without the amino group and hydrochloride salt.

Uniqueness

6-amino-1,4-oxazepan-5-one hydrochloride is unique due to the presence of both an amino group and a hydrochloride salt, which confer distinct chemical and biological properties. The amino group enhances its reactivity in various chemical reactions, while the hydrochloride salt improves its solubility and stability .

生物活性

6-Amino-1,4-oxazepan-5-one hydrochloride is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its oxazepane ring structure, which contributes to its unique biological activity. This article delves into the biological activity of this compound, synthesizing findings from diverse sources and highlighting its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | (6S)-6-amino-1,4-oxazepan-5-one; hydrochloride |

| Molecular Formula | C5H10ClN2O2 |

| Molecular Weight | 162.60 g/mol |

| InChI Key | DAYQSMBTKWYNKR-WCCKRBBISA-N |

This compound exhibits a range of chemical reactivity due to the presence of functional groups that allow it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may modulate the activity of enzymes and receptors, potentially influencing various physiological pathways. The precise mechanisms remain under investigation, but preliminary studies suggest that it may act as a monoamine reuptake inhibitor, which could have implications for treating mood disorders .

Anticonvulsant Activity

One notable application of this compound is its evaluation as an anticonvulsant agent. A study conducted in 2008 demonstrated that derivatives of this compound exhibited moderate anticonvulsant activities when tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models . The results indicated that certain derivatives, such as N-H and N-methyl variants, showed significant efficacy in reducing seizure activity.

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond anticonvulsant properties. It has been explored for:

- Anticancer Activity : Research into the structural modifications of oxazepane derivatives has highlighted their potential as anticancer agents. Compounds based on this scaffold have shown promise in inhibiting tumor growth in various cancer cell lines .

- Mood Disorders : The compound's action as a monoamine reuptake inhibitor suggests potential applications in treating depression and anxiety disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 1,4-Diazepane | Anxiolytic and sedative effects |

| 1,4-Oxazepane | Limited biological data available |

| (S)-N-Cbz-serine | Precursor for various derivatives |

The distinct structural features of this compound contribute to its unique biological properties compared to these similar compounds.

Study on Anticonvulsant Properties

In a significant study published in PubMed, researchers synthesized several derivatives of this compound and evaluated their anticonvulsant properties. The study found that certain modifications enhanced the efficacy against seizures in animal models . This research underscores the potential for developing new anticonvulsant medications based on this compound.

Investigation into Anticancer Effects

Another study investigated the anticancer properties of oxazepane derivatives. The findings indicated that specific modifications led to increased cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead compound for further drug development aimed at cancer treatment .

属性

IUPAC Name |

6-amino-1,4-oxazepan-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYQSMBTKWYNKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C(=O)N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。